molecular formula C13H13N7O B1376793 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide CAS No. 1374509-33-7

4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide

Cat. No.: B1376793
CAS No.: 1374509-33-7
M. Wt: 283.29 g/mol
InChI Key: HMIWXJNEBCLYLX-UHFFFAOYSA-N
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Description

“4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide” is a chemical compound with the molecular formula C13H13N7O and a molecular weight of 283.29 . It has a predicted density of 1.60±0.1 g/cm3 and a predicted pKa of 8.24±0.20 .


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” has a molecular weight of 283.29, a predicted density of 1.60±0.1 g/cm3, and a predicted pKa of 8.24±0.20 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : A study reported the synthesis of 8-R-7-amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones derivatives by boiling with ketones, anhydrides, benzoyl chloride, and hydrazine, establishing their structures through various analytical techniques (Mironovich & Kostina, 2012).

Chemical Transformations and Reactions

  • Novel Synthetic Route : A novel synthetic route to several new annelated pyrazolo[5,1-c]-1,2,4-triazine derivatives was described, involving the transformation of 3-phenylpyrazol-5-yl diazonium chloride and subsequent reactions to form new compounds (Elghandour et al., 1992).

Antifungal and Antimicrobial Properties

  • Antifungal Activity : A study demonstrated the synthesis of 3-substituted 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1,2,4]triazines and their antifungal activity, suggesting potential pharmaceutical applications (Kurasawa et al., 1988).

Chemical Properties and Synthesis Techniques

  • New Approaches in Synthesis : Two new approaches were proposed for synthesizing 4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, providing insights into the chemical properties and synthesis techniques of these compounds (Mironovich et al., 2020).

Structural and Bioactive Studies

  • Structural Studies : Research focused on structural studies of bioactive compounds, including Heck reactions on 4-methylenepyrazolo[5,1-c][1,2,4]triazines, provides valuable information on the synthesis and potential bioactivity of these compounds (Iwashita et al., 2008).

Potential Biological Applications

  • Evaluation of Antitumor Activity : A study evaluating the antitumor activity of novel pyrazolotriazine derivatives highlights the potential biological applications of these compounds in cancer research (Atta-Allah et al., 2017).

Properties

IUPAC Name

4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O/c1-7-9(8-5-3-2-4-6-8)12-18-17-10(13(21)16-15)11(14)20(12)19-7/h2-6H,14-15H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIWXJNEBCLYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Reactant of Route 2
4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Reactant of Route 3
4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Reactant of Route 5
4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Reactant of Route 6
4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide

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